molecular formula C18H17NO4 B12993441 (3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid

(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B12993441
M. Wt: 311.3 g/mol
InChI Key: CNHOBDBYSFGGGW-QAPCUYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a benzyl group, a hydroxy group, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid typically involves stereoselective reactions to ensure the correct chiral configuration. One common method involves the stereoselective reaction of R-4-(3-methoxyphenyl)-3-methyl-4-oxobutanoate in the presence of an enzyme to obtain the desired product . The reaction conditions often include specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4R)-1-Benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific chiral configuration and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

(3S,4R)-1-benzyl-4-hydroxy-5-oxo-4-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H17NO4/c20-16(21)15-12-19(11-13-7-3-1-4-8-13)17(22)18(15,23)14-9-5-2-6-10-14/h1-10,15,23H,11-12H2,(H,20,21)/t15-,18+/m1/s1

InChI Key

CNHOBDBYSFGGGW-QAPCUYQASA-N

Isomeric SMILES

C1[C@@H]([C@](C(=O)N1CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)O

Canonical SMILES

C1C(C(C(=O)N1CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.